molecular formula C3H2N4O2S B575244 2-Diazenyl-5-nitrothiazole CAS No. 182493-96-5

2-Diazenyl-5-nitrothiazole

Cat. No.: B575244
CAS No.: 182493-96-5
M. Wt: 158.135
InChI Key: IBZCZYKRXODAFF-UHFFFAOYSA-N
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Description

2-Diazenyl-5-nitrothiazole is a heterocyclic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) and a nitro group (-NO2) attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diazenyl-5-nitrothiazole can be synthesized through a traditional diazo-coupling method. The process typically involves the reaction of 2-amino-5-nitrothiazole with a diazonium salt in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to promote the coupling reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pH, and reaction time, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Diazenyl-5-nitrothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Diazenyl-5-nitrothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-tuberculosis and anti-inflammatory agent.

    Industry: Utilized in the production of dyes and pigments for textiles, cosmetics, and food coloring.

Mechanism of Action

The mechanism of action of 2-Diazenyl-5-nitrothiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The thiazole ring can also interact with specific molecular targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a diazenyl and a nitro group, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .

Properties

CAS No.

182493-96-5

Molecular Formula

C3H2N4O2S

Molecular Weight

158.135

IUPAC Name

(5-nitro-1,3-thiazol-2-yl)diazene

InChI

InChI=1S/C3H2N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1,4H

InChI Key

IBZCZYKRXODAFF-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N=N)[N+](=O)[O-]

Synonyms

Thiazole, 2-diazenyl-5-nitro-

Origin of Product

United States

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